![molecular formula C19H21N5O3S B2512146 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1040666-16-7](/img/structure/B2512146.png)

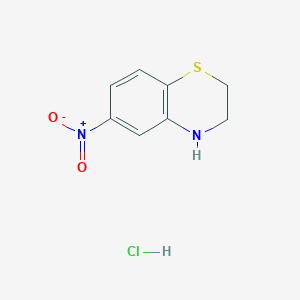

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

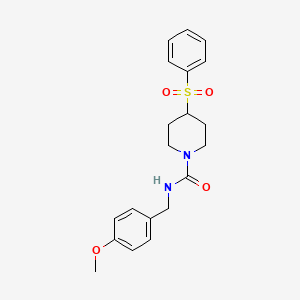

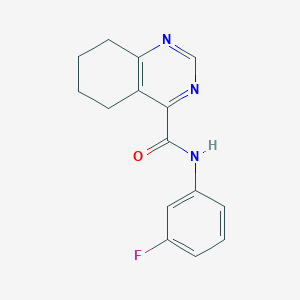

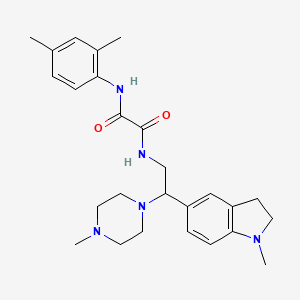

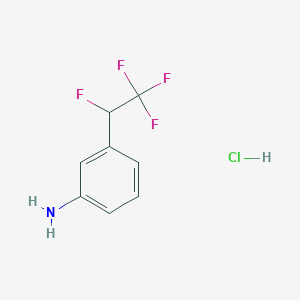

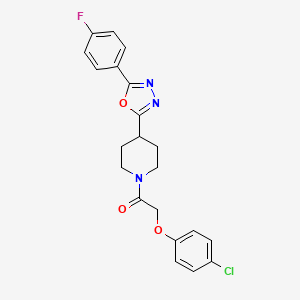

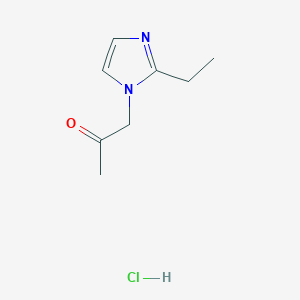

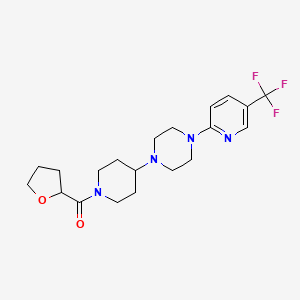

The compound "N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains several pharmacophoric elements such as a benzo[d]imidazole ring, a tetrahydrothiophene dioxide moiety, and a cyclopenta[c]pyrazole core, which are common in drug design for various therapeutic targets.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the formation of Schiff's bases, 1,3-dipolar cycloadditions, and subsequent rearrangements or cyclizations . For example, the synthesis of antipyrine derivatives involves the reaction of hydrazides with aldehydes to form Schiff's bases, which are then reacted with other reagents to form the desired pyrazole derivatives . Similarly, the synthesis of benzamide derivatives can be achieved through 1,3-dipolar cycloaddition of azomethine imines with azlactones, followed by rearrangement .

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been characterized using spectroscopic methods and X-ray crystallography. The crystal packing is often stabilized by hydrogen bonds and π-interactions, which are energetically significant and contribute to the stability of the molecular assemblies . Hirshfeld surface analysis and DFT calculations can provide insights into the intermolecular interactions and energy frameworks of such compounds .

Chemical Reactions Analysis

Compounds with pyrazole cores can undergo various functionalization reactions. For instance, pyrazole carboxylic acids can be converted into carboxamides via reaction with amines . The presence of reactive sites such as carboxamide groups and halogenated phenyl rings in the structure suggests that the compound may also participate in similar reactions, potentially leading to a variety of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular geometry. The presence of a benzo[d]imidazole ring could contribute to its planarity and potential π-stacking interactions, while the tetrahydrothiophene dioxide moiety could introduce steric bulk and affect the compound's solubility and reactivity. The cyclopenta[c]pyrazole core may influence the compound's acidity and basicity, as well as its potential to form hydrogen bonds .

科学的研究の応用

Antitumor Applications

A study by Clark et al. (1995) explored the synthesis of novel imidazotetrazinones and related bicyclic heterocycles to investigate the mode of action of the antitumor drugs temozolomide and mitozolomide. This research aimed at designing compounds that are isosteric with temozolomide but cannot open to alkylating species, indicating a methodological approach towards creating less toxic and more targeted antitumor agents Clark et al., 1995.

Synthesis and Structural Analysis

Kumara et al. (2018) synthesized a novel pyrazole derivative and conducted detailed structural analysis through X-ray crystallography, revealing insights into the molecular conformation and interactions that stabilize the crystal structure. This work emphasizes the importance of structural characterization in understanding the properties and potential applications of novel compounds Kumara et al., 2018.

Molecular Docking and Anti-diabetic Studies

Ibraheem et al. (2020) hybridized pyrazoline and benzimidazoles derivatives, studying their anti-diabetic potential by screening for α-glucosidase inhibition activity. The research involved synthesizing a new series of compounds and establishing Structure-Activity Relationships (SAR) through molecular docking analysis, indicating a pathway for developing novel anti-diabetic medications Ibraheem et al., 2020.

Antimicrobial Evaluation

Ningaiah et al. (2014) synthesized a series of novel pyrazole integrated 1,3,4-oxadiazoles and evaluated their antimicrobial activity. This study highlights the process of discovering new antimicrobial agents through the synthesis and screening of novel heterocyclic compounds Ningaiah et al., 2014.

Catalyst-Free Synthesis

Liu et al. (2014) reported the catalyst-free synthesis of novel benzamide derivatives through 1,3-dipolar cycloaddition, showcasing an efficient and environmentally friendly method for synthesizing heterocyclic compounds. This approach could be applicable in the synthesis of structurally complex and functionally diverse molecules Liu et al., 2014.

特性

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c25-19(20-10-17-21-15-5-1-2-6-16(15)22-17)18-13-4-3-7-14(13)23-24(18)12-8-9-28(26,27)11-12/h1-2,5-6,12H,3-4,7-11H2,(H,20,25)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQVDAPGIXFVSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NCC4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2512070.png)

![5-(furan-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2512071.png)

![3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2512074.png)

![2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2512076.png)

![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea](/img/structure/B2512083.png)